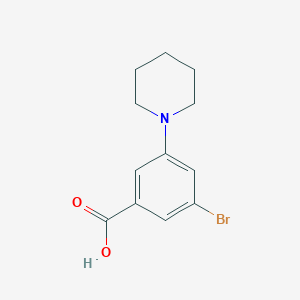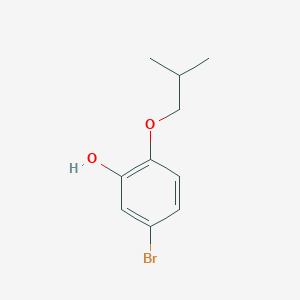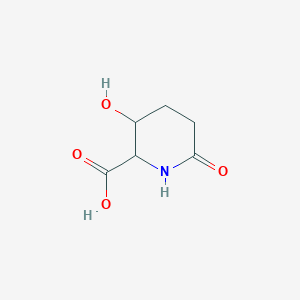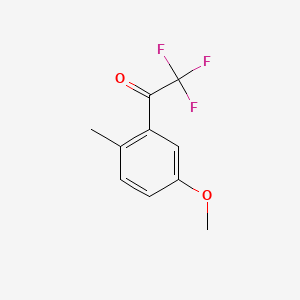
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C10H10Cl2F2O2. It is known for its unique structural features, including the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to these targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- 2,2-Dichloro-1-(2,6-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is unique due to the presence of both ethoxy and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10Cl2F2O2 |
|---|---|
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C10H10Cl2F2O2/c1-2-16-6-4-3-5(13)7(8(6)14)9(15)10(11)12/h3-4,9-10,15H,2H2,1H3 |
InChI-Schlüssel |
XHFZSPQLEOLBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)








![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)


